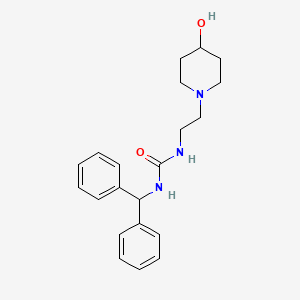
1-苯甲酰基-3-(2-(4-羟基哌啶-1-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a 4-hydroxypiperidine group via an ethyl chain.
科学研究应用
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research has indicated its potential use in developing drugs for treating cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
作用机制
Target of Action
Compounds containing the piperidine nucleus, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds containing the piperidine nucleus are known to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Compounds with a piperidine nucleus have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with a piperidine nucleus have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
生化分析
Biochemical Properties
It is known that the benzhydryl group and the hydroxypiperidinyl group can participate in various biochemical reactions . The compound may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Molecular Mechanism
The molecular mechanism of action of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea are not well-characterized. The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
准备方法
The synthesis of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves multiple steps:
Formation of the 4-hydroxypiperidine intermediate: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the benzhydryl group: The benzhydryl group is introduced through nucleophilic substitution reactions, where the hydroxypiperidine intermediate reacts with benzhydryl chloride under basic conditions.
Urea formation: The final step involves the reaction of the benzhydryl-substituted hydroxypiperidine with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea undergoes various chemical reactions:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone under the influence of oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted benzhydryl derivatives.
相似化合物的比较
1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can be compared with other similar compounds:
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds also exhibit significant biological activities, including anti-tumor properties.
Other benzhydryl-substituted compounds: These compounds share structural similarities but may differ in their specific biological activities and applications.
The uniqueness of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea lies in its combination of the benzhydryl and hydroxypiperidine moieties, which confer distinct chemical and biological properties.
Similar Compounds
属性
IUPAC Name |
1-benzhydryl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-19-11-14-24(15-12-19)16-13-22-21(26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,25H,11-16H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKQOZKMKYLHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














